molecular formula C29H28N2O5S2 B3894333 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide

Cat. No.: B3894333
M. Wt: 548.7 g/mol
InChI Key: YDOSWXQZRWUXSD-UHFFFAOYSA-N
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Description

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

  • Formation of the Naphthalene Core: : The synthesis begins with the formation of the naphthalene core, which can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of a suitable aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Introduction of the Cyclopentyl Group: : The next step involves the introduction of the cyclopentyl group at the 3-position of the naphthalene ring. This can be achieved through a Grignard reaction, where a cyclopentylmagnesium bromide reagent is reacted with the naphthalene derivative.

  • Sulfonylation: : The sulfonylation step involves the introduction of the sulfonyl group at the 4-position of the naphthalene ring. This can be achieved by reacting the naphthalene derivative with a sulfonyl chloride in the presence of a base, such as pyridine.

  • Formation of the Final Compound: : The final step involves the coupling of the sulfonylated naphthalene derivative with 4-methylbenzenesulfonamide. This can be achieved through a nucleophilic substitution reaction, where the sulfonamide group displaces a leaving group, such as a halide, on the naphthalene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base, such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate could yield a carboxylic acid derivative, while reduction with lithium aluminum hydride could yield an alcohol derivative.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s sulfonamide group makes it a potential candidate for the development of antibacterial agents. It could be studied for its efficacy against various bacterial strains and its mechanism of action.

  • Material Science: : The compound’s complex structure and functional groups make it a potential candidate for the development of new materials with unique properties. It could be studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Biological Research: : The compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This could provide insights into its potential as a therapeutic agent or as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide would depend on its specific application. In the context of medicinal chemistry, the compound’s sulfonamide group could inhibit the activity of bacterial enzymes by mimicking the structure of natural substrates. This could lead to the disruption of essential bacterial processes, such as cell wall synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide: This compound lacks the cyclopentyl group, which could affect its chemical properties and biological activity.

    4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)phenyl]benzenesulfonamide: This compound has a phenyl group instead of a naphthalene ring, which could affect its electronic properties and reactivity.

Uniqueness

The presence of both the cyclopentyl group and the naphthalene ring in 4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5S2/c1-19-7-13-23(14-8-19)37(33,34)30-28-18-27(21-11-12-22(32)17-21)29(26-6-4-3-5-25(26)28)31-38(35,36)24-15-9-20(2)10-16-24/h3-10,13-16,18,21,30-31H,11-12,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOSWXQZRWUXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C)C5CCC(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide
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4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide
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4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide
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4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide
Reactant of Route 5
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide
Reactant of Route 6
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4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-3-(3-oxocyclopentyl)naphthalen-1-yl]benzenesulfonamide

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